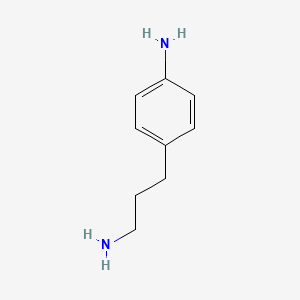

4-(3-Aminopropyl)aniline

Vue d'ensemble

Description

4-(3-Aminopropyl)aniline is an organic compound with the chemical formula C9H14N2. It appears as a colorless to pale yellow crystal and has a pleasant aromatic taste . This compound is widely used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and polymer materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 4-(3-Aminopropyl)aniline:

Reaction of Ethylenediamine and Phenylpropanal: This method involves the reaction of ethylenediamine with phenylpropanal, followed by oxidation to obtain the target product.

Reaction of Amphetamine and Carbamate: In this method, amphetamine reacts with carbamate, followed by reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s flammability and potential to cause skin irritation .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Aminopropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophilic aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are often used.

Substitution: Reagents like sodium amide in ammonia are employed for nucleophilic aromatic substitution.

Major Products

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted aromatic amines.

Applications De Recherche Scientifique

Chemistry

4-(3-Aminopropyl)aniline serves as a key intermediate in the synthesis of various dyes and polymers . Its amine functionality allows it to participate in nucleophilic substitution reactions, making it valuable in creating complex organic molecules.

Biology

In biological research, this compound is utilized for studying processes involving amine groups. It has been explored for its potential interactions with receptors, notably the sigma-1 receptor, which plays a role in pain perception and mood regulation. Additionally, it has been investigated for its potential use in pharmaceutical formulations due to its biological activity.

Environmental Chemistry

Research indicates that this compound can be involved in the catalytic reduction of nitroaromatic compounds, which are significant environmental pollutants. Studies have shown that it can enhance the efficiency of catalysts used for reducing such contaminants, thereby contributing to environmental remediation efforts .

Industrial Applications

This compound is also employed in various industrial processes:

- Polymer Production : It is used as a precursor for manufacturing polymers that exhibit specific chemical properties.

- Chemical Manufacturing : The compound acts as a building block for synthesizing other industrial chemicals and materials.

Case Study 1: Catalytic Reduction of Nitro Compounds

A recent study examined the catalytic activity of materials containing functionalities derived from this compound in reducing nitro compounds to amines. The results demonstrated that catalysts incorporating this compound achieved over 95% conversion rates within short reaction times (e.g., 15 minutes), highlighting its effectiveness in environmental applications .

Case Study 2: Biological Interaction Studies

Another investigation focused on the interaction of this compound with sigma receptors in neuronal cells. The findings suggested that this compound could modulate receptor activity, indicating potential therapeutic applications in treating neurological disorders.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Intermediate for dyes and polymers | Effective in nucleophilic substitutions |

| Biology | Study of amine group interactions | Potential therapeutic roles via receptor modulation |

| Environmental Chemistry | Catalytic reduction of nitroaromatic compounds | High conversion rates observed in studies |

| Industrial Manufacturing | Precursor for polymers and other chemicals | Essential for producing high-performance materials |

Mécanisme D'action

The exact mechanism of action of 4-(3-Aminopropyl)aniline is not fully understood. it is believed to interact with various receptors in the body, including the sigma-1 receptor, which is involved in regulating pain perception, mood, and cognition.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.

N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom

Uniqueness

4-(3-Aminopropyl)aniline is unique due to its additional propyl chain, which imparts different chemical properties and reactivity compared to simpler aniline derivatives. This structural difference allows it to participate in a wider range of chemical reactions and applications .

Activité Biologique

4-(3-Aminopropyl)aniline, also known as Benzenepropanamine, is an organic compound with the molecular formula and a molar mass of approximately 150.22 g/mol. This compound features an amine functional group, which enhances its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science. It is commonly utilized as an intermediate in organic synthesis and dye production.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. Notably, it has shown affinity for the sigma-1 receptor, which plays a crucial role in regulating physiological processes such as pain perception, mood regulation, and cognitive functions. The exact mechanism of action remains partially understood, but its structural properties suggest potential interactions with neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound may serve as a building block for synthesizing pharmaceutical agents due to its amine functionality. Its derivatives have been explored for various therapeutic applications, including antimicrobial and anticancer properties. For instance, studies have indicated that compounds derived from this compound exhibit significant biological activities against certain cancer cell lines .

Case Studies

1. Anticancer Activity:

A study investigated the anticancer properties of various analogs derived from this compound. The compounds were tested against multiple cancer cell lines following the National Cancer Institute (NCI) protocol. Some derivatives demonstrated notable growth inhibition percentages, particularly against CNS cancer cell lines .

2. Coordination Chemistry:

this compound has been studied for its potential as a ligand in coordination chemistry. Interaction studies revealed that it could form complexes with metal ions, which may have implications for catalysis and material science applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and potential applications of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|

| This compound | C9H14N2 | Para-substituted aniline with propyl side chain | Pharmaceuticals, dyes |

| Aniline | C6H5NH2 | Simple aromatic amine without side chains | Dyes, intermediates |

| 3-Aminopropylaniline | C9H12N2 | Meta-substituted variant | Pharmaceuticals |

| 4-(Aminobutyl)aniline | C10H15N2 | Longer butyl side chain | Pharmaceuticals |

This comparison highlights the unique structural features of this compound that influence its chemical reactivity and potential applications compared to other similar compounds.

Propriétés

IUPAC Name |

4-(3-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVECQLILUEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616577 | |

| Record name | 4-(3-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-01-4 | |

| Record name | 4-(3-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.